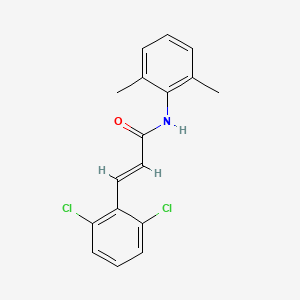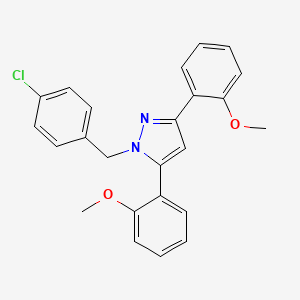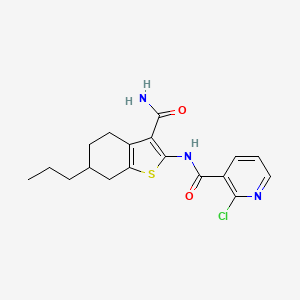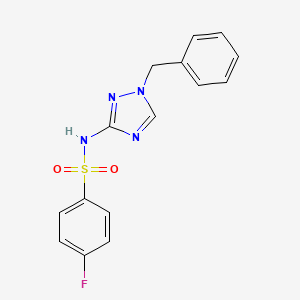
N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a cyclohexenyl group, an ethyl chain, and a phenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with cinnamoyl chloride to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can be achieved through continuous flow synthesis. This method allows for the efficient production of the compound with high yields and minimal purification steps. The process involves the use of automated reactors and in-line separation techniques to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated amides .
Scientific Research Applications
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a reduction in the production of inflammatory mediators. This inhibition occurs through the interaction of the compound with the active site of the enzyme, preventing the substrate from binding and undergoing the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Used as a perfuming agent and in the production of special solvents.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses .
Uniqueness
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H21NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1,3-4,7-9,11-12H,2,5-6,10,13-14H2,(H,18,19)/b12-11+ |
InChI Key |
MCWCQTQSPRJJMM-VAWYXSNFSA-N |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)


![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926984.png)
![N-(4-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926993.png)
![1-benzyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927005.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)


![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B14927044.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927049.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927052.png)

